![molecular formula C7H6BrN3O B2579983 5-ブロモ-1-メチル-1H,2H,3H-ピラゾロ[3,4-b]ピリジン-3-オン CAS No. 1781902-24-6](/img/structure/B2579983.png)
5-ブロモ-1-メチル-1H,2H,3H-ピラゾロ[3,4-b]ピリジン-3-オン
説明
5-bromo-1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with a bromine atom at the 5-position and a methyl group at the 1-position. It is a colorless to pale yellow crystalline powder that is soluble in organic solvents such as chloroform, dichloromethane, and ethanol, but nearly insoluble in water .
科学的研究の応用
5-bromo-1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one has a wide range of scientific research applications, including:
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one can be achieved through various methods. One common approach involves the bromination of pyrazolo[3,4-b]pyridine. The commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine can be iodized by N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected by PMB-Cl to produce the key intermediate . Another method involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, followed by structural modifications such as reductive desulfurization, hydrolysis of the ester, and Suzuki coupling of the bromo derivative with aryl boronic acids .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination reactions, where pyrazolo[3,4-b]pyridine is treated with brominating agents under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize the efficiency of the process .
化学反応の分析
Types of Reactions
5-bromo-1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with different functional groups using reagents such as aryl boronic acids in Suzuki coupling reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its functional groups and enhance its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include N-iodosuccinimide (NIS) for iodination, PMB-Cl for protection, and aryl boronic acids for Suzuki coupling reactions. The reactions are typically carried out in organic solvents such as dichloromethane and ethanol, under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of 5-bromo-1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one, which can be further utilized in scientific research and industrial applications .
作用機序
The mechanism of action of 5-bromo-1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells . The compound binds to the kinase domain of TRKs, preventing their activation and subsequent signal transduction, which can lead to the inhibition of cancer cell growth .
類似化合物との比較
Similar Compounds
Similar compounds to 5-bromo-1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one include other pyrazolo[3,4-b]pyridine derivatives, such as:
- 5-bromo-1H-pyrazolo[3,4-b]pyridine
- 1-methyl-1H-pyrazolo[3,4-b]pyridine
- 5-iodo-1H-pyrazolo[3,4-b]pyridine
Uniqueness
The uniqueness of 5-bromo-1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 5-position and the methyl group at the 1-position enhances its reactivity and potential as a versatile scaffold for drug design and development .
生物活性
5-Bromo-1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
The molecular formula for 5-bromo-1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one is . The compound features a pyrazolo[3,4-b]pyridine core that is essential for its biological activity. Its structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C7H6BrN3O |
SMILES | CN1C2=C(C=C(C=N2)Br)C(=O)N1 |
InChI | InChI=1S/C7H6BrN3O/c1-11-6... |
The primary mechanism of action for 5-bromo-1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one involves the inhibition of Tropomyosin Receptor Kinases (TRKs) . This inhibition leads to a decrease in cell proliferation and survival, particularly in cancer cells that overexpress these kinases. The biochemical pathways affected include:
- Ras/Erk Pathway : Involved in cell growth and differentiation.
- PI3K/Akt Pathway : Plays a critical role in cell survival and metabolism.
Inhibition of TRKs can result in significant therapeutic effects against various cancers by inducing apoptosis and cell cycle arrest in malignant cells .
Pharmacokinetics
The pharmacokinetic profile of 5-bromo-1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one suggests favorable absorption and distribution characteristics. Studies indicate that it may inhibit certain cytochrome P450 isoforms which could influence its metabolism and excretion patterns .
Structure-Activity Relationships (SAR)
Research has indicated that modifications to the pyrazolo[3,4-b]pyridine core can enhance its anticancer potency. For instance, derivatives with specific substitutions have shown improved activity against various cancer cell lines such as HeLa and MCF7. The presence of functional groups at strategic positions on the pyrazole ring significantly affects the compound's biological efficacy .
Key Findings from SAR Studies:
Compound | Activity Against Cancer Cell Lines | Notable Substitutions |
---|---|---|
9a | High against HeLa | Hydroxyl group at position 4 |
14g | High against MCF7 and HCT116 | Cyano group at position 3 |
Case Studies
Several studies have evaluated the anticancer properties of 5-bromo-1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one and its derivatives:
- In Vitro Studies : A study demonstrated that compounds derived from this scaffold exhibited significant cytotoxicity towards multiple cancer cell lines. For example, derivatives showed up to 80% inhibition in MCF7 cells at concentrations as low as 10 µM .
- Apoptosis Induction : Research indicated that treatment with these compounds led to increased markers of apoptosis in cancer cells. Flow cytometry analysis revealed significant early and late apoptosis rates when treated with specific derivatives .
特性
IUPAC Name |
5-bromo-1-methyl-2H-pyrazolo[3,4-b]pyridin-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O/c1-11-6-5(7(12)10-11)2-4(8)3-9-6/h2-3H,1H3,(H,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFRMKMCTFFODR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=N2)Br)C(=O)N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1781902-24-6 | |
Record name | 5-bromo-1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。